molecular formula C17H19F3N4O B15113003 1-Methyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one

1-Methyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one

Cat. No.: B15113003
M. Wt: 352.35 g/mol
InChI Key: ZBFPNUYFTUIIOQ-UHFFFAOYSA-N
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Description

1-Methyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-Methyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.

    Piperazine attachment: The piperazine moiety is then attached to the pyridine ring using a coupling reaction, often facilitated by a base such as potassium carbonate.

    Final assembly: The final step involves the formation of the dihydropyridinone ring, which is achieved through a cyclization reaction under acidic or basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts such as palladium.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs.

Scientific Research Applications

1-Methyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Agrochemicals: It is used as a key structural motif in the development of pesticides and herbicides, leveraging its unique chemical properties to enhance efficacy.

    Material Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one can be compared with similar compounds such as:

    Trifluoromethylpyridines: These compounds share the trifluoromethyl-pyridine core but differ in their additional functional groups, leading to variations in their chemical and biological properties.

    Piperazine derivatives: Compounds like 1-(3-(trifluoromethyl)phenyl)piperazine exhibit similar structural features but differ in their pharmacological profiles.

The uniqueness of this compound lies in its combination of the trifluoromethyl-pyridine and piperazine moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H19F3N4O

Molecular Weight

352.35 g/mol

IUPAC Name

1-methyl-4-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]pyridin-2-one

InChI

InChI=1S/C17H19F3N4O/c1-22-5-4-13(10-16(22)25)12-23-6-8-24(9-7-23)15-3-2-14(11-21-15)17(18,19)20/h2-5,10-11H,6-9,12H2,1H3

InChI Key

ZBFPNUYFTUIIOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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